Dapagliflozin - 461432-26-8

Dapagliflozin

Catalog Number: EVT-264433
CAS Number: 461432-26-8
Molecular Formula: C21H25ClO6
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dapagliflozin is classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. [] In scientific research, dapagliflozin serves as a valuable tool to investigate glucose regulation, metabolic pathways, and potential therapeutic targets for various diseases, particularly diabetes and its complications. []

Canagliflozin

  • Compound Description: Canagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor, indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. []
  • Relevance: Canagliflozin belongs to the same drug class as dapagliflozin and shares a similar mechanism of action. [] While both are SGLT2 inhibitors used for type 2 diabetes treatment, they are distinct chemical entities and may have differing pharmacokinetic and safety profiles. []

Empagliflozin

  • Compound Description: Empagliflozin is an SGLT2 inhibitor that has demonstrated cardiorenal benefits in type 2 diabetes patients. []

Luseogliflozin

  • Compound Description: Luseogliflozin is an SGLT2 inhibitor. Studies suggest it may inhibit hypoxia-inducible factor-1 alpha (HIF-1α) expression, potentially reducing the progression of diabetic nephropathy. []

Bexagliflozin

  • Compound Description: Bexagliflozin is an SGLT2 inhibitor that, when used in conjunction with metformin, demonstrates similar efficacy and safety profiles to dapagliflozin in Chinese patients with type 2 diabetes. []
  • Relevance: Both bexagliflozin and dapagliflozin function as SGLT2 inhibitors. [] Direct comparison trials indicate near-identical effects on glycated hemoglobin (HbA1c) reduction and comparable safety profiles between the two compounds. []

Saxagliptin

  • Compound Description: Saxagliptin is a dipeptidyl peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. It works by increasing the levels of incretin hormones, which stimulate insulin release and suppress glucagon secretion. []
  • Relevance: While not structurally related to dapagliflozin, saxagliptin is combined with dapagliflozin in a fixed-dose combination tablet (QTERN) for the treatment of type 2 diabetes. [] This combination aims to provide synergistic glucose-lowering effects through their distinct mechanisms of action. []

Metformin

  • Compound Description: Metformin is a biguanide class antihyperglycemic agent widely used in the management of type 2 diabetes. It primarily works by reducing hepatic glucose production. [, , ]
  • Relevance: Metformin is frequently used in conjunction with dapagliflozin in the treatment of type 2 diabetes. [, , ] Studies have compared the efficacy and cost-effectiveness of dapagliflozin versus metformin, finding dapagliflozin to be potentially more beneficial in certain patient populations. []

YG1699

  • Compound Description: YG1699 is a novel dual inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and SGLT2. []
  • Relevance: YG1699, by inhibiting both SGLT1 and SGLT2, demonstrates a broader mechanism of action compared to dapagliflozin, which selectively targets SGLT2. [] Studies in individuals with type 1 diabetes indicate that YG1699 may offer greater post-prandial glucose reduction than dapagliflozin. []

Resveratrol

  • Compound Description: Resveratrol is a natural polyphenolic compound found in grapes and red wine. It is known to have antioxidant and anti-inflammatory properties. [] Research suggests that resveratrol improves insulin sensitivity in type 2 diabetes. []
  • Relevance: While structurally distinct from dapagliflozin, resveratrol has been studied in conjunction with it for its potential to mitigate dapagliflozin-induced renal gluconeogenesis. [] Studies suggest resveratrol may improve renal insulin signaling and attenuate the upregulation of gluconeogenic enzymes caused by dapagliflozin, leading to better glycemic control. []
Source and Classification

Dapagliflozin was first developed by AstraZeneca and received approval from regulatory authorities for clinical use in 2012. It is classified as an antihyperglycemic agent and is included in the broader category of diabetes medications that target renal glucose handling. The chemical name for dapagliflozin is (1S)-1,5-anhydro-1-(4-chlorophenyl)-4-(4-ethoxyphenyl)-D-glucitol.

Synthesis Analysis

Methods and Technical Details

The synthesis of dapagliflozin involves several key steps that can vary based on the chosen methodology. Traditional methods require multiple reactions, including acetylation, reduction, and hydrolysis, often requiring stringent conditions such as ultralow temperatures. Recent advancements have introduced continuous flow synthesis techniques that significantly enhance efficiency and yield.

  1. Traditional Synthesis:
    • Initial formation of a halogenated benzene derivative.
    • Reaction with 2,3,4,6-tetraacetyloxy-alpha-D-glucopyranose bromide.
    • Sequential steps involving reduction with triethylsilane and boron trifluoride diethyl etherate.
    • Final hydrolysis to yield dapagliflozin.
  2. Continuous Flow Synthesis:
    • This method reduces reaction time from approximately 26 hours to about 43 minutes.
    • It utilizes microreactor technology to improve mixing and heat transfer, allowing for milder reaction conditions (up to -20 °C) compared to traditional methods .
Molecular Structure Analysis

Structure and Data

Dapagliflozin has a complex molecular structure characterized by its specific arrangement of functional groups:

  • Molecular Formula: C_{21}H_{25}ClO_{6}
  • Molecular Weight: 408.88 g/mol
  • Structural Features:
    • A chlorophenyl group.
    • An ethoxyphenyl moiety.
    • A glucitol backbone.

The three-dimensional conformation plays a crucial role in its interaction with the SGLT2 transporter, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Dapagliflozin undergoes various chemical reactions during its synthesis:

  • Acetylation: Involves the introduction of acetyl groups to enhance solubility and stability.
  • Reduction: The conversion of ketones or aldehydes into alcohols using reducing agents like triethylsilane.
  • Hydrolysis: Essential for removing protective groups and yielding the final active drug compound.

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and reaction time .

Mechanism of Action

Process and Data

Dapagliflozin's primary mechanism involves the selective inhibition of the sodium-glucose cotransporter 2 located in the proximal tubules of the kidneys. By blocking this transporter:

  1. Decreased Glucose Reabsorption: Approximately 90% of filtered glucose is normally reabsorbed; dapagliflozin reduces this reabsorption.
  2. Increased Glucose Excretion: As a result, excess glucose is excreted in urine, leading to lower blood glucose levels.
  3. Additional Effects: The drug also promotes osmotic diuresis, contributing to weight loss and potential cardiovascular benefits .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in methanol and dimethyl sulfoxide; poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pKa Value: Approximately 13.0, indicating it is a weak acid.
  • Melting Point: Around 100 °C.

These properties are critical for formulating dapagliflozin into effective pharmaceutical preparations.

Applications

Scientific Uses

Dapagliflozin is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications extend beyond glycemic control:

  • Cardiovascular Benefits: Emerging evidence suggests potential benefits in heart failure management.
  • Weight Management: Due to its diuretic effects, it aids in weight loss among diabetic patients.
  • Renal Protection: Studies indicate that dapagliflozin may provide protective effects on renal function over time .
Mechanistic Foundations of SGLT2 Inhibition by Dapagliflozin

Molecular Mechanisms of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition

Dapagliflozin ((2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a competitive, reversible inhibitor of SGLT2, a high-capacity, low-affinity transporter responsible for ~90% of renal glucose reabsorption in the S1/S2 segments of the proximal tubule [2] [7]. Its mechanism involves binding to the outward-facing conformation of SGLT2 with high specificity, preventing sodium and glucose cotransport. Cryo-EM structural analyses reveal that dapagliflozin occupies the glucose-binding pocket through interactions with residues Q457, S287, N75, H80, and Y290, forming hydrogen bonds that mimic substrate binding while sterically blocking glucose access [10]. This binding stabilizes the transporter in an occluded conformation, halting the alternating-access mechanism essential for glucose translocation [10].

Table 1: Kinetic Parameters of Dapagliflozin-Mediated SGLT2 Inhibition

ParameterValueSignificance
IC₅₀ (SGLT2)1.1 nMHigh potency for target inhibition
IC₅₀ (SGLT1)1,400 nM~1,300-fold selectivity vs. SGLT1
Glucosuric Capacity50–80 g/dayDose-dependent glucose excretion in T2DM
TₘG Reduction30–40%Lowered maximum glucose reabsorptive capacity
Renal Threshold Shift~40 mg/dLReduced plasma glucose level for glucosuria

Dapagliflozin’s inhibition elevates urinary glucose excretion (UGE) to 50–80 g/day in type 2 diabetes mellitus (T2DM) patients, equivalent to 200–320 kcal/day, thereby reducing hyperglycemia independently of insulin secretion [4] [6]. This effect exhibits biphasic kinetics: rapid initial UGE peaking at 2–3 hours post-dose, followed by sustained glucosuria correlating with plasma drug concentrations [6]. The transporter’s dependency on MAP17 (PDZK1IP1), an auxiliary subunit, enhances SGLT2 stability but does not alter dapagliflozin’s binding affinity [10].

Structural Determinants of Dapagliflozin Selectivity Over SGLT1

Dapagliflozin achieves ~1,300-fold selectivity for SGLT2 over SGLT1 primarily through divergent residues within the glucose-binding pocket. Key structural differences include:

  • TM1 Region: SGLT2 contains A66, while SGLT1 has Q69. The smaller side chain in SGLT2 accommodates dapagliflozin’s chloro group [10].
  • TM7 Region: SGLT2 has Q457 versus SGLT1’s E457. The glutamine residue permits hydrogen bonding with dapagliflozin’s glucose moiety without electrostatic repulsion [10].
  • Hydrophobic Core: Dapagliflozin’s ethoxybenzyl group interacts with SGLT2-specific hydrophobic residues (V85, I84), which are replaced by hydrophilic residues (Q83, N84) in SGLT1 [10].

Table 2: Structural Determinants Governing SGLT2/SGLT1 Selectivity

Structural FeatureSGLT2 ResidueSGLT1 ResidueEffect on Dapagliflozin Binding
Transmembrane Helix 1 (TM1)A66Q69Steric accommodation of chloro group
Transmembrane Helix 7 (TM7)Q457E457H-bond without charge repulsion
TM3 Hydrophobic PocketV85, I84Q83, N84Enhanced hydrophobic interactions

Positron emission tomography (PET) studies using ⁴-[¹⁸F]fluoro-dapagliflozin confirm in vivo specificity: tracer binding is abolished in SGLT2-knockout mice but persists in SGLT1-knockout models [5]. Minimal binding occurs in non-renal tissues (e.g., heart, brain), underscoring renal-specific action [5].

Pharmacodynamic Modulation of Renal Glucose Reabsorption Kinetics

Dapagliflozin alters three key parameters of renal glucose handling:

  • Reduced TₘG: Lowers the maximum glucose reabsorptive capacity by 30–40% in diabetic patients [2].
  • Decreased Renal Threshold: Shifts the plasma glucose level for glucosuria onset from ~180 mg/dL to ~140 mg/dL [2] [6].
  • Increased Splay: Widens the transition zone between threshold and TₘG, enhancing glucosuria at submaximal glucose loads [2].

Mechanistically, these changes derive from partial SGLT2 inhibition (~40–50% at clinical doses) due to:

  • Luminal Drug Concentration: Dapagliflozin concentrations in the proximal tubule (~0.1–1 μM) are below those required for >90% SGLT2 occupancy, as predicted by in vitro IC₅₀ values [4].
  • Compensatory SGLT1 Upregulation: Inhibiting SGLT2 increases luminal glucose delivery to S3 segments, where SGLT1-mediated reabsorption mitigates UGE [2].
  • Glomerular Filtration Rate (GFR) Dependency: UGE correlates linearly with filtered glucose load (GFR × plasma glucose). Thus, efficacy declines in renal impairment [6].

Mathematical modeling of glucose titration curves demonstrates that threshold reduction contributes more significantly to UGE (55–60%) than TₘG or splay modifications [2].

Downstream Metabolic Effects of Sustained Glycosuria Induction

Sustained glycosuria activates multiple compensatory and adaptive metabolic pathways:

  • Hepatic Gluconeogenesis: Increases by 25–30% to counter glucose loss, driven by elevated glucagon and reduced insulin [1] [3].
  • Lipid Oxidation: Urinary calorie loss (200–320 kcal/day) promotes adipose tissue lipolysis, elevating serum free fatty acids (FFAs) and ketone bodies (β-hydroxybutyrate) by 15–20% [3] [9].
  • Insulin Sensitization: Reduces hyperinsulinemia via β-cell "rest" and enhances skeletal muscle glucose uptake through AMPK activation [3] [9].

Table 3: Systemic Metabolic Adaptations to Chronic Glycosuria

ParameterChangeMechanism
Hepatic Glucose Output↑ 25–30%Glucagon surge & reduced insulin signaling
Plasma FFA Levels↑ 15–20%Adipose tissue lipolysis
β-Hydroxybutyrate↑ 0.2–0.5 mMHepatic ketogenesis from FFAs
HOMA-IR↓ 1.5–2.0 pointsImproved skeletal muscle insulin sensitivity

Proteomic and metabolomic analyses in T2DM patients reveal dapagliflozin-induced elevations in sex hormone-binding globulin (SHBG), transferrin receptor 1, and apolipoprotein A-IV, alongside reductions in fibronectin, complement C3, and uric acid [3]. These shifts correlate with improved endothelial function and attenuated inflammation [3] [7]. Notably, hemodynamic effects include tubuloglomerular feedback (TGF) activation: increased distal sodium delivery to the macula densa triggers afferent arteriolar vasoconstriction, reducing intraglomerular hypertension and hyperfiltration [7] [9].

Properties

CAS Number

461432-26-8

Product Name

Dapagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1

InChI Key

JVHXJTBJCFBINQ-ADAARDCZSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Solubility

Soluble in DMSO.

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6- (hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
2-(3-(4-ethoxybenzyl)-4-chlorophenyl)-6-hydroxymethyltetrahydro-2H-pyran-3,4,5-triol
BMS 512148
BMS-512148
BMS512148
dapagliflozin
forxiga

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.